REACTION_CXSMILES
|
[C:1]1([CH2:7][CH:8]([CH2:13][CH3:14])[C:9]([O:11][CH3:12])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[CH2:16][C:17]#[N:18].C([N-]C(C)C)(C)C.[Li+].CN(P(N(C)C)(N(C)C)=O)C.CCC(C(O)=O)CC1C(I)=CC(I)=C(N)C=1I>C1COCC1>[C:1]1([CH2:7][CH:8]([CH2:13][CH3:14])[C:9]([O:11][CH3:12])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:17]([CH2:16][C:8]([CH2:7][C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)([CH2:13][CH3:14])[C:9]([O:11][CH3:12])=[O:10])#[N:18] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O
|
Name
|
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC(C(=O)OC)CC
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
BrCC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
4.3 mL
|
Type
|
reactant
|
Smiles
|
CN(C)P(=O)(N(C)C)N(C)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as described above in the preparation of Example 4
|
Type
|
CUSTOM
|
Details
|
to give 12.08 g of the crude product as a dark colored liquid
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CC(C(=O)OC)CC
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CC(C(=O)OC)(CC)CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.98 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 103.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |